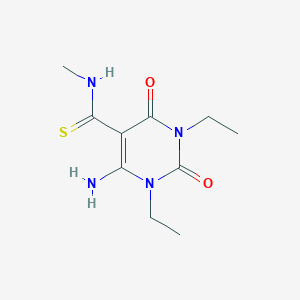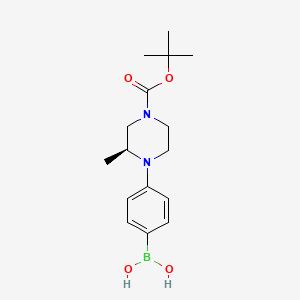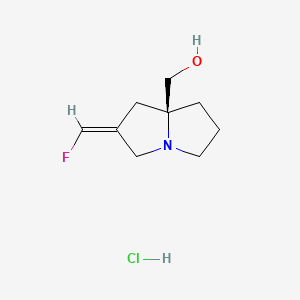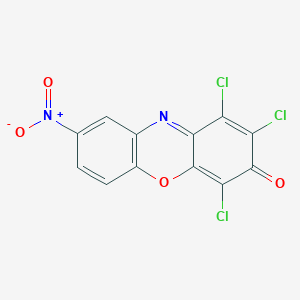
1,2,4-Trichloro-8-nitrophenoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trichloro-8-nitro-phenoxazin-3-one is a compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, in particular, has been studied for its potential use in second-harmonic generation materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-8-nitro-phenoxazin-3-one typically involves the condensation of 2-amino-5-nitrophenol with chloranil. The process begins with the formation of 1,2,4-trichloro-7-nitro-3H-phenoxazin-3-one, which is then reduced to the amine form using sodium dithionite in aqueous solution . The resulting compound is acetylated with acetic anhydride to form 7-acetamido-1,2,4-trichloro-3H-phenoxazin-3-one, which is then reacted with 2-amino-5-nitrophenol in DMF with sodium acetate to yield the final product .
Industrial Production Methods
While specific industrial production methods for 1,2,4-Trichloro-8-nitro-phenoxazin-3-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process would likely be optimized for yield and purity, with careful control of reaction conditions and purification steps.
化学反応の分析
Types of Reactions
1,2,4-Trichloro-8-nitro-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorine atoms.
科学的研究の応用
1,2,4-Trichloro-8-nitro-phenoxazin-3-one has several scientific research applications, including:
Material Science: Used in the development of second-harmonic generation materials.
Organic Electronics:
Dye-Sensitized Solar Cells: Acts as a sensitizer in dye-sensitized solar cells.
Chemotherapy: Phenoxazine derivatives, including this compound, have shown potential in chemotherapy due to their biological activity.
作用機序
The mechanism of action of 1,2,4-Trichloro-8-nitro-phenoxazin-3-one involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This property is particularly useful in applications like photoredox catalysis and chemotherapy, where the generation of ROS can lead to cell damage and death.
類似化合物との比較
Similar Compounds
Phenoxazine: The parent compound, known for its wide range of applications in material science and medicine.
Phenothiazine: Another related compound with significant pharmacological properties.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
1,2,4-Trichloro-8-nitro-phenoxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
32624-06-9 |
|---|---|
分子式 |
C12H3Cl3N2O4 |
分子量 |
345.5 g/mol |
IUPAC名 |
1,2,4-trichloro-8-nitrophenoxazin-3-one |
InChI |
InChI=1S/C12H3Cl3N2O4/c13-7-8(14)11(18)9(15)12-10(7)16-5-3-4(17(19)20)1-2-6(5)21-12/h1-3H |
InChIキー |
JJWBORSJJGVQCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C3C(=C(C(=O)C(=C3Cl)Cl)Cl)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


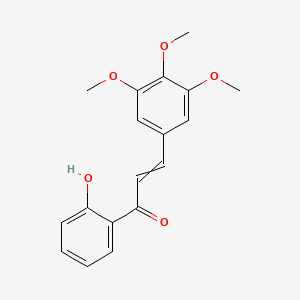

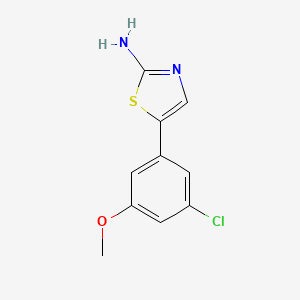
![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)

![[(Benzylsulfonyl)(bromo)nitromethyl]benzene](/img/structure/B14011574.png)
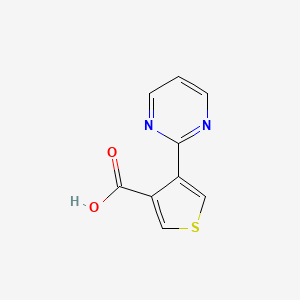
![N-[(4-aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B14011582.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14011590.png)
